3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the triazole and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-aminophenyl)sulfanylmethyl-2,3-dihydro-4H-chromen-4-one
- 1-(3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide
Uniqueness
3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21N5OS |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(2-methylphenyl)-5-[[4-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H21N5OS/c1-17-9-8-13-20(15-17)30-24(19-11-4-3-5-12-19)27-28-25(30)32-16-22-26-23(29-31-22)21-14-7-6-10-18(21)2/h3-15H,16H2,1-2H3 |
InChI Key |
MPBSPDBHHFLXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)C5=CC=CC=C5 |
Origin of Product |
United States |
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